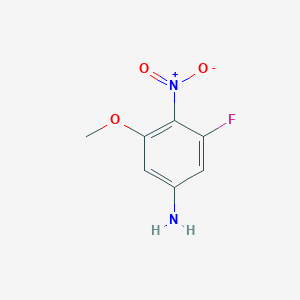![molecular formula C10H9BrN2O2 B6601906 methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate CAS No. 2092719-12-3](/img/structure/B6601906.png)
methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate (MBPPA) is a synthetic compound that has been widely studied in recent years due to its potential applications in scientific research. It is a brominated pyrrolo[2,3-b]pyridine derivative that has been found to possess a variety of interesting properties, including fluorescence, photoluminescence, and nonlinear optical properties. In addition, MBPPA has been explored as a potential drug candidate due to its potential to modulate biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate has a variety of scientific research applications. It has been studied as a potential drug candidate due to its ability to modulate biochemical and physiological processes. In addition, methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate has been explored as a potential fluorescent and photoluminescent material due to its strong fluorescence and photoluminescence properties. It has also been studied as a potential nonlinear optical material due to its ability to generate second harmonic generation.
Mecanismo De Acción
The mechanism of action of methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate is not fully understood. However, it is believed that the compound interacts with proteins and other biomolecules, which allows it to modulate biochemical and physiological processes. In addition, methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate has been found to interact with DNA, which allows it to potentially affect gene expression.
Biochemical and Physiological Effects
methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, which can lead to changes in metabolic pathways. In addition, methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate has been found to modulate the expression of genes, which can lead to changes in gene expression. Finally, methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate has been found to have anti-inflammatory and antioxidant effects, which can lead to a variety of beneficial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate in lab experiments include its high solubility in a variety of solvents, its low toxicity, and its ability to modulate biochemical and physiological processes. The limitations of using methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate in lab experiments include its relatively low stability and its relatively high cost.
Direcciones Futuras
There are a variety of potential future directions for methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate research. These include further exploration of its potential applications as a drug candidate, further exploration of its potential as a fluorescent and photoluminescent material, further exploration of its potential as a nonlinear optical material, and further exploration of its biochemical and physiological effects. In addition, further research is needed to elucidate the mechanism of action of methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate and to develop improved synthesis methods. Finally, further research is needed to explore the potential toxicological effects of methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate.
Métodos De Síntesis
Methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 5-bromopyrrolo[2,3-b]pyridine with methyl acetate in the presence of a base such as sodium hydroxide. This reaction results in the formation of methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate, which can be isolated using a variety of techniques, such as column chromatography or recrystallization.
Propiedades
IUPAC Name |
methyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-15-9(14)6-13-3-2-7-4-8(11)5-12-10(7)13/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQOWGBLXKVKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC2=CC(=CN=C21)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6601827.png)
![1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B6601833.png)





![4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole](/img/structure/B6601877.png)
![2-chloro-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B6601889.png)


![[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B6601914.png)

